Chemical structure of 2-Carboxy-3-chlorophenylboronic acid pinacol ester
Chemical structure of 2-Carboxy-3-chlorophenylboronic acid pinacol ester
An In-Depth Technical Guide to 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of 2-Carboxy-3-chlorophenylboronic acid pinacol ester, a highly functionalized arylboronic ester of significant interest to researchers in medicinal chemistry and materials science. Boronic acids and their esters are pivotal in modern synthetic chemistry, primarily for their role in palladium-catalyzed cross-coupling reactions.[1][2] This document details the structural attributes, synthesis methodologies, and analytical characterization of this specific building block. Furthermore, it provides field-proven insights into its primary application, the Suzuki-Miyaura cross-coupling reaction, highlighting its strategic value in the rapid assembly of complex molecular architectures essential for drug discovery and development.
Introduction to Arylboronic Acid Pinacol Esters
The Role of Boronic Esters in Modern Organic Synthesis
Boronic acids and their derivatives are a class of abiotic, trivalent boron-containing organic compounds.[3] Their stability, ease of handling, and mitigated reactivity profile make them exceptionally attractive synthetic intermediates.[3] Among their derivatives, pinacol esters are frequently employed due to their enhanced stability towards hydrolysis and purification ease compared to the free boronic acids.[1]
The paramount application of these compounds is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4] This reaction's tolerance of a wide array of functional groups has cemented its status as one of the most utilized transformations in the pharmaceutical industry for constructing complex biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[1][5]
Structural Features and Properties of 2-Carboxy-3-chlorophenylboronic Acid Pinacol Ester
2-Carboxy-3-chlorophenylboronic acid pinacol ester is a trifunctional arene, presenting three distinct reactive sites: the boronic ester for cross-coupling, the carboxylic acid for amide bond formation or other derivatization, and the chloro substituent, which can also participate in certain cross-coupling reactions or influence the electronic properties of the aromatic ring. This dense functionalization makes it a versatile building block for creating molecular libraries and developing complex lead compounds.
Caption: Structure of 2-Carboxy-3-chlorophenylboronic acid pinacol ester.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 890839-31-3 (for isomer) | [6] |
| Molecular Formula | C₁₃H₁₆BClO₄ | [6] |
| Molecular Weight | 282.53 g/mol | [6] |
| Appearance | Expected to be a white to off-white solid | [3] |
| Purity | Min. 95% (Typical commercial grade) |[6] |
Synthesis Strategies and Mechanistic Considerations
The synthesis of a multifunctional molecule like 2-Carboxy-3-chlorophenylboronic acid pinacol ester requires a robust and selective method. The most common and industrially scalable approach is the palladium-catalyzed Miyaura borylation.
Protocol: Palladium-Catalyzed Miyaura Borylation
This method involves the direct conversion of an aryl halide to the corresponding boronic ester using bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst. The choice of starting material is critical; a suitable precursor for this synthesis is 2-bromo-6-chlorobenzoic acid.
Causality Behind Experimental Choices:
-
Starting Material: 2-bromo-6-chlorobenzoic acid is chosen because the carbon-bromine bond is significantly more reactive towards oxidative addition with palladium(0) than the carbon-chlorine bond, allowing for selective borylation at the desired position.
-
Catalyst: A palladium catalyst, typically complexed with a phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene), is used to facilitate the catalytic cycle.[7]
-
Base: A base, such as potassium acetate (KOAc), is required for the transmetalation step of the catalytic cycle. It is a mild base, which helps to avoid unwanted side reactions with the acidic proton of the carboxyl group.[7]
-
Solvent: An aprotic solvent like 1,4-dioxane or DMSO is used to solubilize the reactants and facilitate the reaction at elevated temperatures.[7]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-chlorobenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane. Degas the mixture by bubbling argon through it for 15-20 minutes. Subsequently, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv).
-
Reaction Execution: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product.
Caption: Experimental workflow for the Miyaura Borylation synthesis.
Purification and Characterization
Analytical Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized ester. A combination of spectroscopic techniques is employed.
Table 2: Expected NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| ¹H NMR | -COOH | > 10.0 | Broad Singlet | 1H |
| Ar-H | 7.2 - 8.0 | Multiplet | 3H | |
| -C(CH₃)₂ | ~ 1.35 | Singlet | 12H | |
| ¹³C NMR | -C=O | ~ 170 | Singlet | - |
| Ar-C (C-Cl, C-COOH, Ar-C) | 125 - 145 | Multiple Singlets | - | |
| Ar-C (C-B) | ~ 130 (often not observed or broad) | Singlet | - | |
| -C (CH₃)₂ | ~ 84 | Singlet | - |
| | -C(C H₃)₂ | ~ 25 | Singlet | - |
Note: Predicted shifts are based on analogous structures and may vary.[8][9]
The Challenge of Hydrolysis in HPLC Analysis
A significant analytical challenge for boronic acid pinacol esters is their susceptibility to hydrolysis back to the corresponding boronic acid, especially under typical reversed-phase HPLC conditions.[10] This on-column degradation can lead to inaccurate purity assessments, showing a mixture of the ester and the more polar boronic acid.[11]
Trustworthiness: A Self-Validating Protocol To ensure analytical integrity, methods must be designed to minimize this hydrolysis:
-
Aprotic Diluent: Prepare samples in a non-aqueous, aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF).[10]
-
Optimized Mobile Phase: Avoid acidic pH modifiers like formic or trifluoroacetic acid, which can accelerate hydrolysis. Using mobile phases with no pH modifier or even basic mobile phases can stabilize the ester.[11]
-
Stationary Phase: Utilize HPLC columns with low residual silanol activity. End-capped C18 columns (e.g., Waters XTerra MS C18) have shown success in minimizing on-column hydrolysis.[11]
Core Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 2-Carboxy-3-chlorophenylboronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction to form a new carbon-carbon bond.[12]
Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[13]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronate complex.[4][5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Cross-Coupling with an Aryl Halide
This protocol describes a typical Suzuki coupling using the title compound.
Table 3: Example Suzuki-Miyaura Reaction Components
| Component | Role | Stoichiometry (equiv.) |
|---|---|---|
| 2-Carboxy-3-chlorophenylboronic acid pinacol ester | Nucleophile | 1.2 |
| Aryl or Heteroaryl Halide (e.g., 4-bromoanisole) | Electrophile | 1.0 |
| Pd(PPh₃)₄ or other Pd(0) source | Catalyst | 0.02 - 0.05 |
| Na₂CO₃ or K₃PO₄ | Base | 2.0 - 3.0 |
| Toluene/H₂O or Dioxane/H₂O | Solvent System | - |
Step-by-Step Methodology:
-
Combine the aryl halide (1.0 equiv), 2-Carboxy-3-chlorophenylboronic acid pinacol ester (1.2 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv) in a reaction flask.
-
Add the solvent system (e.g., a 4:1 mixture of Toluene and Water).
-
Degas the mixture thoroughly with an inert gas.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Heat the reaction to reflux (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous work-up to remove the base and inorganic byproducts.
-
The organic layer is dried, concentrated, and the resulting product is purified via column chromatography.
Conclusion
2-Carboxy-3-chlorophenylboronic acid pinacol ester stands out as a strategically valuable and versatile building block for drug development professionals and synthetic chemists. Its densely packed functional groups allow for sequential, orthogonal chemical modifications, enabling the efficient construction of complex molecular scaffolds. A thorough understanding of its synthesis, the nuances of its analytical characterization—particularly the challenge of hydrolysis—and its application in robust protocols like the Suzuki-Miyaura coupling is crucial for leveraging its full potential in the discovery of novel therapeutics and materials.
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